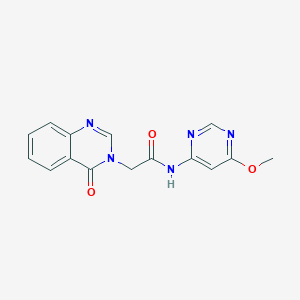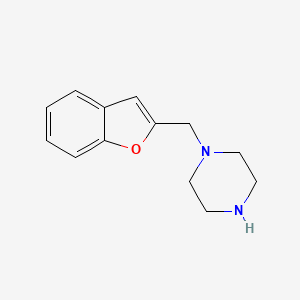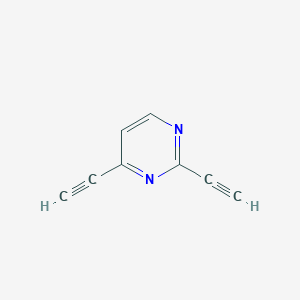![molecular formula C15H12ClN3O2S B2951669 2-Chloro-N-[4-(6-methylimidazo[2,1-b][1,3]thiazole-5-carbonyl)phenyl]acetamide CAS No. 2411217-68-8](/img/structure/B2951669.png)
2-Chloro-N-[4-(6-methylimidazo[2,1-b][1,3]thiazole-5-carbonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-N-[4-(6-methylimidazo[2,1-b][1,3]thiazole-5-carbonyl)phenyl]acetamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the condensation of 2-aminopyridines with α-bromoketones . A series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity against M. tuberculosis H37Rv strain .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives can be influenced by the substituents at position-2 and -4 . These substituents may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Thiazole derivatives like EN300-26616221 have been found to possess significant antimicrobial properties . They are used in the development of new antimicrobial agents, targeting a variety of pathogens. The structural moiety of thiazole is known to interfere with bacterial cell wall synthesis, making it a valuable scaffold for designing drugs against resistant strains .
Anticancer Research
The thiazole ring is a common feature in many anticancer agents. Compounds containing thiazole moieties have been studied for their potential to inhibit cancer cell growth and proliferation. EN300-26616221 may be involved in the synthesis of molecules that can act as anticancer drugs , such as tiazofurin, which is known to interfere with nucleic acid synthesis in tumor cells .
Antidiabetic Activity
Thiazole derivatives are also explored for their antidiabetic effects . They can play a role in the design of insulin sensitizers or inhibitors of enzymes relevant to diabetes management. The compound could be part of research efforts to develop new therapeutic agents for diabetes treatment .
Anti-Alzheimer’s Disease
Research into Alzheimer’s disease has benefited from thiazole derivatives due to their ability to modulate enzymes and receptors involved in the disease’s pathology. EN300-26616221 might be used in the synthesis of compounds that target amyloid-beta aggregation or tau phosphorylation, which are key processes in Alzheimer’s disease .
Antihypertensive Uses
Thiazoles have shown antihypertensive activity , which is crucial for managing high blood pressure. Compounds like EN300-26616221 could be investigated for their potential to act as vasodilators or inhibitors of angiotensin-converting enzyme (ACE), which regulates blood pressure .
Antioxidant Properties
Some thiazole derivatives exhibit antioxidant properties , which are important for protecting cells from oxidative stress. EN300-26616221 may contribute to the development of antioxidants that can scavenge free radicals and prevent cellular damage .
Hepatoprotective Effects
The hepatoprotective activity of thiazole compounds makes them candidates for treating liver disorders. They can be part of studies aiming to discover new drugs that can protect the liver from toxic substances and improve liver function .
Neuroprotective Potential
Lastly, thiazole derivatives have been recognized for their neuroprotective potential . Research involving EN300-26616221 could focus on developing neuroprotective agents that safeguard neurons from degeneration in conditions like Parkinson’s disease and other neurodegenerative disorders .
Mecanismo De Acción
Direcciones Futuras
Thiazoles have shown promising biological activities, making them an interesting target for future research . Researchers are working on the design and structure–activity relationship of bioactive molecules . The development of new thiazole derivatives with improved biological activities and lesser side effects is a potential area of future research .
Propiedades
IUPAC Name |
2-chloro-N-[4-(6-methylimidazo[2,1-b][1,3]thiazole-5-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c1-9-13(19-6-7-22-15(19)17-9)14(21)10-2-4-11(5-3-10)18-12(20)8-16/h2-7H,8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTZUDNGDQDEJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C(=O)C3=CC=C(C=C3)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[4-(6-methylimidazo[2,1-b][1,3]thiazole-5-carbonyl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one](/img/structure/B2951588.png)

![5-Sulfanyl-4-[2-(trifluoromethyl)phenyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2951592.png)


![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-phenoxyacetamide](/img/structure/B2951596.png)



![6-Acetyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2951603.png)


